硅酸铝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

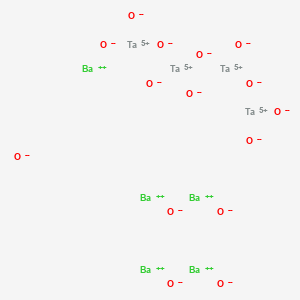

Aluminum silicate, also known as kaolin, is a naturally occurring mineral that is widely used in the scientific research industry. It is a white, odorless, and tasteless powder that is insoluble in water. Aluminum silicate is commonly used as a filler in various products such as paper, ceramics, paints, and plastics. It is also used in the production of pharmaceuticals, cosmetics, and food products.

科学研究应用

生物地球化学循环

硅酸铝在硅从陆地到海洋的生物地球化学循环中起着至关重要的作用。研究强调了需要改进测定生物源性二氧化硅 (BSi) 浓度的方法,因为在碱性萃取过程中溶解的非生物源性硅做出了大量贡献。连续分析方法表明,传统的萃取方案可能会溶解非生物源性硅组分而高估 BSi 含量,这会影响对土壤层、河流和沿海沉积物的解释 (Barão et al., 2015).

材料科学应用

硅酸铝基纳米结构具有作为光催化剂、发光体和传感器的潜在应用。溶胶-凝胶法已用于制备 NiO-Al2O3-SiO2 纳米复合材料,展示了有益于这些应用的纳米结构特性 (Antoshkina, Rakova, & Efremov, 2019).

水泥生产

水泥熟料生产中硅酸盐体系的化学矿物成分和相变已得到广泛研究。在原料混合物中使用未富集的高岭土和粉煤灰作为含铝硅的成分,展示了调整相变动力学和方向的潜力,这对于水泥技术至关重要 (Tsybenko, Chernyak, Salnik, & Dorogan, 2018).

缓蚀

研究探索了使用改性硅砂铝复合材料来提高耐腐蚀性和机械性能。这项工作对硅酸铝在工程应用中的使用具有影响,例如在航空航天工业中,高强度重量比至关重要 (Daniel-Mkpume et al., 2019)。此外,已经开发出表面改性技术来提高铝合金的耐腐蚀性,展示了源自稻壳的硅酸盐基缓蚀剂的潜力 (Mohamad, Jalar, & Othman, 2014).

作用机制

Target of Action

Aluminum silicate is a compound derived from aluminum oxide (Al2O3) and silicon dioxide (SiO2). It is often expressed as xAl2O3·ySiO2·zH2O . It is a naturally occurring mineral and is also synthetically produced. The primary targets of aluminum silicate are the gastrointestinal tract and the skin, where it acts as an absorbent, anticaking agent, opacifying agent, viscosity-increasing agent, suspending agent, tablet and capsule disintegrant, and tablet binder .

Mode of Action

Aluminum silicate interacts with its targets primarily through physical absorption and ion exchange processes. In the stomach, aluminum silicate reacts with acid to increase the pH, neutralizing excess acid and reducing symptoms of heartburn, sour stomach, or acid indigestion . In the environment, aluminum silicate can act as an ion exchange builder, inactivating the hardness of water by either keeping calcium ions in solution, by precipitation, or by ion exchange .

Biochemical Pathways

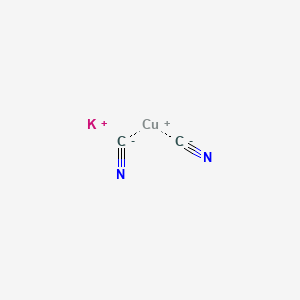

These charges must be balanced by trapping positive ions: H+, Na+, K+, Ca2+, Cu2+, or Mg2+ .

Pharmacokinetics

It is known that aluminum silicate is virtually insoluble in water and many organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are likely minimal, impacting its bioavailability.

Result of Action

The result of aluminum silicate’s action is primarily the neutralization of excess acid in the stomach, reducing or eliminating symptoms of heartburn, sour stomach, or acid indigestion . In the environment, it can help inactivate the hardness of water . In cosmetic and pharmaceutical applications, it can act as an absorbent, anticaking agent, and more .

Action Environment

The action of aluminum silicate can be influenced by environmental factors. For example, the temperature resistance of aluminum silicate increases as the percentage of alumina (Al2O3) increases . This property is particularly relevant in industrial applications where aluminum silicate is used in high-temperature environments. Furthermore, the pH of the environment can influence the ion exchange properties of aluminum silicate .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of aluminum silicate can be achieved through a hydrothermal method. This involves the reaction of aluminum sulfate and sodium silicate in an autoclave at high temperature and pressure.", "Starting Materials": [ "Aluminum sulfate", "Sodium silicate", "Water" ], "Reaction": [ "Mix aluminum sulfate and sodium silicate in water to form a solution.", "Transfer the solution to an autoclave and heat to 200-300°C at a pressure of 10-20 atm.", "Maintain the temperature and pressure for several hours to allow the reaction to occur.", "Cool the autoclave and collect the solid product, which is aluminum silicate." ] } | |

CAS 编号 |

12428-46-5 |

分子式 |

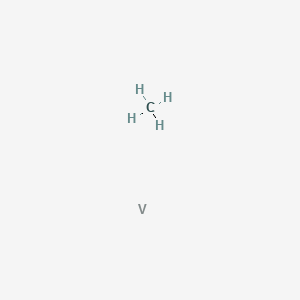

AlHO6Si2-3 |

分子量 |

180.16 g/mol |

InChI |

InChI=1S/Al.O5Si2.H2O/c;1-6(2)5-7(3)4;/h;;1H2/q;-2;/p-1 |

InChI 键 |

XXPXLALHHZVIOU-UHFFFAOYSA-M |

规范 SMILES |

[OH-].[O-][Si](=O)O[Si](=O)[O-].[Al] |

产品来源 |

United States |

Q & A

Q1: What is the molecular formula and weight of aluminum silicate?

A1: Aluminum silicate does not have a single, fixed molecular formula or weight. Its composition varies depending on the specific type and source. For example, the naturally occurring mineral kaolinite, a type of aluminum silicate, has the formula Al2Si2O5(OH)4 [].

Q2: Are there spectroscopic techniques used to characterize aluminum silicate?

A2: Yes, several spectroscopic techniques are used to characterize aluminum silicate, including:

- X-ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase identification of aluminum silicates [, , ].

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and chemical bonds present in aluminum silicates, providing insights into their structure and composition [, , ].

- Nuclear Magnetic Resonance (NMR): Solid-state NMR, particularly 27Al NMR, is employed to study the coordination environment of aluminum atoms within the aluminum silicate structure [].

Q3: What are the typical applications of aluminum silicate fibers?

A3: Aluminum silicate fibers, valued for their high-temperature stability and thermal insulation properties, find use in various applications such as:

- Refractory Materials: They are used in furnaces, kilns, and other high-temperature environments due to their excellent resistance to heat and chemical attack [, , ].

- Thermal Insulation: Aluminum silicate fibers are incorporated into insulation materials for buildings, aerospace components, and industrial equipment to reduce heat transfer [, , , ].

- Filtration: They can be utilized in high-temperature filtration systems to remove particulate matter from gases [].

Q4: How does the addition of aluminum silicate affect the properties of polymers like PVC?

A4: Incorporating modified aluminum silicate into Polyvinyl Chloride (PVC) profiles offers several advantages [, ]:

Q5: How does the concentration of magnesium aluminum silicate impact a slurry's rheological properties?

A5: The addition of Laponite® (a synthetic lithium aluminum silicate) to a kaolin-bentonite slurry significantly impacts its rheological properties []:

Q6: Can aluminum silicates act as catalysts?

A6: Yes, ordered mesoporous aluminum silicates, synthesized using the sol-gel method, exhibit strong acid sites and catalytic activity [].

Q7: In what reactions are mesoporous aluminum silicates catalytically active?

A7: Mesoporous aluminum silicates effectively catalyze the Friedel-Crafts alkylation reaction, as demonstrated with the alkylation of anisole and benzyl alcohol [].

Q8: How does the Si/Al ratio in mesoporous aluminum silicates affect their catalytic activity?

A8: The Si/Al ratio significantly influences the acidic properties and catalytic activity of mesoporous aluminum silicates. Research suggests that aluminum silicates with a Si/Al molar ratio of 10 exhibit the highest Brønsted acidic sites and, consequently, the best catalytic activity in Friedel-Crafts alkylation reactions [].

Q9: Are aluminum silicates considered safe for use in cosmetic formulations?

A9: The Cosmetic Ingredient Review (CIR) Expert Panel, after reviewing the safety of various silicates including aluminum silicate, concluded that these ingredients are safe for use in cosmetic formulations as they are currently used [].

Q10: What are the potential health concerns associated with occupational exposure to aluminum silicate dust?

A10: While generally considered safe for topical use, occupational inhalation of aluminum silicate dust has been linked to pulmonary health issues:

- Fibrosis and Pneumoconiosis: Extensive studies on workers involved in mining and processing aluminum silicate have reported cases of fibrosis and pneumoconiosis, highlighting the importance of proper safety measures and dust control in occupational settings [].

Q11: Is there evidence of aluminum silicate's toxicity towards specific cell types?

A11: Research indicates that while aluminum silicates seem relatively harmless to epithelial cells, they exhibit some toxicity towards endothelial cells and macrophages []. Specifically, WoundStat (a hemostatic agent containing aluminum silicate) showed higher toxicity compared to kaolin and QuikClot ACS+ at equivalent doses []. This cytotoxicity appears to arise from direct contact between the minerals and the cells present in wounds.

Q12: How can aluminum silicate be utilized to treat wastewater?

A12: Aluminum silicate, particularly when treated with hydrochloric acid, acts as an effective filter material in biological aerated filters for treating river sewage []. It facilitates the removal of:

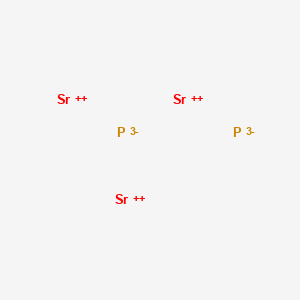

- Phosphate: The acid treatment releases cations like Ca2+, Mg2+, Fe3+, and Al3+, which react with phosphate in the sewage, leading to its precipitation and removal with high efficiency (over 52%) [].

- COD, NH3-N, and SS: The filter also demonstrates good removal rates for Chemical Oxygen Demand (COD), ammonia nitrogen (NH3-N), and Suspended Solids (SS), highlighting its potential as a multi-contaminant removal technology [].

Q13: Are there alternative fillers to aluminum silicate in papermaking?

A13: Yes, precipitated calcium carbonate is a commonly used alternative filler to aluminum silicate in papermaking. While both can enhance ash content and filler retention, they impact paper properties differently [].

Q14: Can aluminum silicate be used in drug delivery systems?

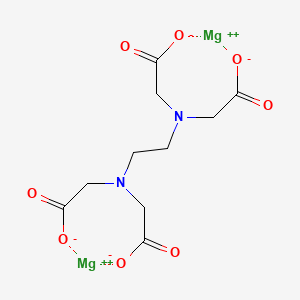

A14: Yes, research demonstrates the potential of magnesium aluminum silicate (MAS) in drug delivery systems, particularly for nicotine []. Formulating nicotine with MAS into microparticles using lyophilization offers promising features:

Q15: How do the preparation conditions affect the properties of nicotine-MAS microparticles?

A15: The preparation pH and nicotine-MAS ratio significantly influence the characteristics of nicotine-MAS microparticles:

- Particle Size and Nicotine Content: Increasing the nicotine amount during preparation leads to larger microparticles with higher nicotine content [].

- Drug Release and Permeation: Microparticles prepared at a lower pH (pH 4) exhibit a slower nicotine permeation rate across porcine mucosal membranes compared to those prepared at pH 7 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。